Cas no 5441-81-6 (N-Butyl-4-chlorobenzenamine)

N-Butyl-4-chlorobenzenamine is a chlorinated aromatic amine compound with the molecular formula C₁₀H₁₄ClN. It features a butyl group attached to the nitrogen atom of a 4-chloro-substituted aniline, enhancing its lipophilicity and reactivity in organic synthesis. This compound is commonly utilized as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stable aromatic structure and functional groups make it suitable for further derivatization, such as alkylation or condensation reactions. The presence of the chloro group provides electron-withdrawing effects, influencing its reactivity in electrophilic substitution reactions. Proper handling is required due to potential toxicity and sensitivity to moisture or light.
N-Butyl-4-chlorobenzenamine structure
N-Butyl-4-chlorobenzenamine structure
Product Name:N-Butyl-4-chlorobenzenamine
CAS No:5441-81-6
MF:C10H14ClN
MW:183.677861690521
CID:941161
PubChem ID:228221
Update Time:2025-10-28

N-Butyl-4-chlorobenzenamine Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-butyl-4-chloro-
    • N-butyl-4-chloroaniline
    • AC1L5G2A
    • AC1Q3OJX
    • AR-1K6426
    • butyl-(4-chloro-phenyl)amine
    • CTK1H3477
    • N-Butyl-4-chlor-anilin
    • N-butyl-4-chloro-aniline
    • N-Butyl-4-chlorobenzenamine
    • N-butyl-N-(4-chlorophenyl)amine
    • N-Butyl-p-chloranilin
    • N-butyl-p-chloroaniline
    • NSC20917
    • SureCN7793228
    • NSC-20917
    • DTXSID20281233
    • F70500
    • 5441-81-6
    • AKOS000235163
    • DB-255665
    • SCHEMBL7793228
    • CS-0297704
    • EN300-164971
    • Inchi: 1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
    • InChI Key: NPKKGGAJLKNQDY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NCCCC

Computed Properties

  • Exact Mass: 183.08162
  • Monoisotopic Mass: 183.081
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 288.5±13.0 °C at 760 mmHg
  • Flash Point: 128.3±19.8 °C
  • Refractive Index: 1.554
  • PSA: 12.03
  • LogP: 3.62500
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N-Butyl-4-chlorobenzenamine Security Information

N-Butyl-4-chlorobenzenamine Pricemore >>

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Additional information on N-Butyl-4-chlorobenzenamine

Introduction to N-Butyl-4-chlorobenzenamine (CAS No. 5441-81-6)

N-Butyl-4-chlorobenzenamine, with the chemical formula C10H14ClN, is a significant compound in the field of pharmaceutical and chemical research. This compound is characterized by its N-Butyl group attached to a 4-chlorobenzene core, making it a valuable intermediate in the synthesis of various bioactive molecules. The CAS number 5441-81-6 uniquely identifies this substance, ensuring precise referencing in scientific literature and industrial applications.

The 4-chlorobenzene moiety in N-Butyl-4-chlorobenzenamine plays a crucial role in its reactivity and utility. Chlorobenzene derivatives are well-documented for their involvement in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the chlorine atom at the fourth position enhances the electrophilic nature of the aromatic ring, facilitating nucleophilic substitution reactions that are pivotal in organic synthesis.

In recent years, N-Butyl-4-chlorobenzenamine has garnered attention due to its potential applications in medicinal chemistry. Researchers have been exploring its role as a precursor in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in constructing complex heterocyclic structures that exhibit pharmacological properties. These include antimicrobial, anti-inflammatory, and even anticancer activities, which have been highlighted in several cutting-edge research papers.

The N-Butyl group attached to the benzene ring introduces a specific steric and electronic environment that can influence the compound's interactions with biological targets. This modification can enhance solubility, improve metabolic stability, or alter binding affinities, making N-Butyl-4-chlorobenzenamine a versatile building block in drug design. The combination of the 4-chloro and N-butyl substituents makes this compound particularly interesting for further derivatization and functionalization.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of N-Butyl-4-chlorobenzenamine. Techniques such as catalytic hydrogenation and cross-coupling reactions have been optimized to produce this intermediate with high yield and purity. These improvements are crucial for industrial applications where cost-effectiveness and reproducibility are paramount.

The compound's relevance extends beyond pharmaceuticals into materials science. For example, researchers have investigated its potential use in the development of advanced polymers and coatings. The aromatic structure of N-Butyl-4-chlorobenzenamine can contribute to the thermal stability and mechanical strength of these materials, making them suitable for high-performance applications.

In academic research, N-Butyl-4-chlorobenzenamine has been employed as a model compound to study reaction mechanisms and develop new synthetic strategies. Its well-defined structure allows chemists to probe electronic effects and steric influences systematically. Such studies contribute to a deeper understanding of organic chemistry principles and can inspire innovative approaches to molecular construction.

The safety profile of N-Butyl-4-chlorobenzenamine is another critical aspect that has been thoroughly evaluated. While it is not classified as a hazardous substance under standard conditions, proper handling procedures must be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) and ensuring adequate ventilation during handling and storage.

Regulatory considerations also play a significant role in the use of N-Butyl-4-chlorobenzenamine. Compliance with international chemical regulations ensures that its production and application meet ethical and environmental standards. Manufacturers must adhere to guidelines set forth by agencies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) to minimize any potential risks associated with its use.

The future prospects for N-Butyl-4-chlorobenzenamine are promising, with ongoing research exploring new applications and improving existing ones. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel discoveries that could benefit society in numerous ways.

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